Triflusal
Overview
Description
Triflusal is a platelet aggregation inhibitor that was discovered and developed in the Uriach Laboratories. It has been commercialized in Spain since 1981 and is available in 25 countries across Europe, Asia, Africa, and America . This compound is a derivative of acetylsalicylic acid (aspirin) in which a hydrogen atom on the benzene ring has been replaced by a trifluoromethyl group .
Mechanism of Action
Target of Action
Triflusal, a medication related to acetylsalicylic acid (ASA), primarily targets cyclooxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane, a compound that promotes platelet aggregation and blood clot formation .
Mode of Action
This compound irreversibly inhibits COX-1, thereby blocking the synthesis of thromboxane A2 . This inhibition prevents platelet aggregation, a key step in thrombus formation . Additionally, this compound can increase the concentration of cyclic adenosine monophosphate (cAMP) and nitric oxide synthesis in neutrophils .
Biochemical Pathways
This compound’s action affects multiple biochemical pathways. It inhibits the arachidonic acid pathway, thereby reducing the production of thromboxane . It also stimulates the production of nitric oxide and increases the concentration of cyclic nucleotides in endothelial cells . These actions lead to the expansion of peripheral blood vessels .
Pharmacokinetics
This compound is absorbed in the small intestine, and its bioavailability ranges from 83% to 100% . It is rapidly metabolized by an esterase into its main active metabolite, hydroxy-4-trifluoromethylbenzoic acid (HTB) . The major metabolite of this compound presents different pharmacokinetic properties by showing a Cmax and tmax of 92.7 mcg/ml and 4.96 h, respectively .
Result of Action
The inhibition of COX-1 and the subsequent reduction in thromboxane synthesis result in decreased platelet aggregation . This makes this compound effective in the treatment and prevention of thromboembolic diseases . Additionally, this compound has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation .
Biochemical Analysis
Biochemical Properties
Triflusal interacts with various enzymes and proteins in the body. It is a COX-1 inhibitor . The benefits of this agent are the lack of action over the arachidonic acid pathway, the driven production of nitric oxide and the increase of cyclic nucleotide concentration on endothelial cells .
Cellular Effects
This compound has multiple mechanisms of action that contribute to the effect of the drug. It inhibits the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation . It also blocks phosphodiesterase, increasing cAMP concentration as well as can increase nitric oxide synthesis in neutrophils .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks cyclooxygenase, thereby inhibiting thromboxane A2, and thus preventing platelet aggregation . It preserves vascular prostacyclin, thus promoting anti-aggregant effect . It also inhibits activation of nuclear factor kB, which regulates the expression of the mRNA of vascular cell adhesion molecule-1 needed for platelet aggregation .
Temporal Effects in Laboratory Settings
It is known that this compound has similar efficacy to aspirin in patients with cerebral or myocardial infarction, but has a reduced risk of haemorrhagic complications .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages
Metabolic Pathways
In the liver, this compound undergoes deacetylation, forming its main metabolite 2-OH-4-trifluoromethyl benzoic acid (HTB). This major metabolite seems to have marked antiplatelet properties in vitro .
Transport and Distribution
This compound binds almost completely to plasma proteins reaching a 99% of the administered dose
Preparation Methods
Triflusal can be synthesized through the acetylation of 2-hydroxy-4-trifluoromethylbenzoic acid. The reaction involves the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid . The industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Triflusal undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to form 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) in physiological systems.
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The trifluoromethyl group on the benzene ring can participate in substitution reactions under specific conditions.
Common reagents and conditions used in these reactions include acetic anhydride for acetylation, sulfuric acid as a catalyst, and various oxidizing agents for oxidation reactions . The major products formed from these reactions include HTB and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Triflusal has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Triflusal is chemically related to acetylsalicylic acid (aspirin) but has unique properties that differentiate it from other similar compounds:
Aspirin: Both this compound and aspirin inhibit COX-1, but this compound has a lower risk of bleeding.
Clopidogrel: This compound and clopidogrel are both used for the prevention of thromboembolic events, but they have different mechanisms of action.
Dipyridamole: This compound and dipyridamole are both antiplatelet agents, but this compound has additional mechanisms such as the inhibition of nuclear factor kB activation.
Properties
IUPAC Name |
2-acetyloxy-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWVZGDJPAKBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045305 | |
Record name | Triflusal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/ml | |
Record name | Triflusal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Triflusal is chemically related to acetylsalicylic acid (ASA) and irreversibly inhibits cycloxygenase-1 (COX-1) in platelets. Acetylation of the active group of COX-1 prevents the formation of thromboxane-B2 in platelets. However, it is unique because it spares the arachidonic acid metabolic pathway in endothelial cells. In addition, it favors the production of nitric oxide, a vasodilator. | |
Record name | Triflusal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
322-79-2 | |
Record name | Triflusal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triflusal [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triflusal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Triflusal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetoxy-α,α,α-trifluoro-p-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLUSAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z0YFI05OO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
114-117ºC | |
Record name | Triflusal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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